molecular formula C16H21NO2 B069856 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline CAS No. 179898-89-6

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

Cat. No. B069856
CAS RN: 179898-89-6
M. Wt: 259.34 g/mol
InChI Key: NEBHPNNWUHTYAH-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a chemical compound with the molecular formula C16H21NO2. It is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols .


Synthesis Analysis

The synthesis of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols . The reactions proceed chemoselectively in high yield under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline consists of 16 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms. The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols . The reactions proceed chemoselectively in high yield under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline can be found in various chemical databases . The molecular weight of the compound is 259.34 g/mol.

Scientific Research Applications

Chemical Collection

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it could have a variety of uses in early-stage scientific research.

Research and Development

This compound is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that it could be used in a variety of experimental settings.

Mechanism of Action

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

properties

IUPAC Name

tert-butyl 2,2-dimethylquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBHPNNWUHTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444806
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

CAS RN

179898-89-6
Record name 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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